molecular formula C8H8N4S B1648955 (2-Pyrazin-2-yl-1,3-thiazol-4-yl)methylamine CAS No. 1033693-08-1

(2-Pyrazin-2-yl-1,3-thiazol-4-yl)methylamine

Cat. No.: B1648955
CAS No.: 1033693-08-1
M. Wt: 192.24 g/mol
InChI Key: HHHJBCALZJNSBZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Structural Characterization of (2-Pyrazin-2-yl-1,3-thiazol-4-yl)methylamine

Molecular Architecture and Bonding Patterns

The molecular architecture of this compound is characterized by a bicyclic heterocyclic framework consisting of a pyrazine ring directly connected to a thiazole ring through a carbon-carbon bond. The pyrazine component contributes a six-membered aromatic ring containing two nitrogen atoms positioned at the 1,4-positions, providing characteristic electronic properties and bonding patterns typical of diazine systems. Gas-phase electron diffraction studies of pyrazine have established fundamental structural parameters with carbon-carbon bond lengths of 1.339 ± 0.002 Å and carbon-nitrogen bond lengths of 1.403 ± 0.004 Å. These measurements provide baseline understanding for the pyrazine portion of the target molecule.

The thiazole ring system presents a five-membered heterocyclic structure containing both sulfur and nitrogen atoms, contributing distinct geometric and electronic characteristics to the overall molecular framework. Precise structural determination of thiazole through combined gas-phase electron diffraction, microwave spectroscopy, and ab initio molecular orbital calculations using the SARACEN method has revealed critical bonding parameters. The sulfur-carbon bond lengths in thiazole are measured as 172.37(11) picometers for the S(1)-C(2) bond and 171.38(13) picometers for the S(1)-C(5) bond, while the carbon-nitrogen bond length C(2)-N(3) is 131.0(2) picometers. The ring angles demonstrate the strained nature of the five-membered ring, with the C(2)-S(1)-C(5) angle measuring 89.41(4)° and other internal angles ranging from 109.52(8)° to 115.95(11)°.

The aminomethyl substituent attached to the thiazole ring at the 4-position introduces additional structural complexity through the presence of a flexible methylene bridge connecting the aromatic system to the primary amine functional group. This structural feature provides rotational freedom around the carbon-carbon and carbon-nitrogen bonds, potentially influencing molecular conformation and intermolecular interactions. The molecular weight of 192.247 g/mol reflects the compact yet functionally diverse nature of this heterocyclic system. The compound's SMILES notation C1=CN=C(C=N1)C2=NC(=CS2)CN clearly illustrates the connectivity pattern between the two ring systems and the positioning of the aminomethyl group.

Spectroscopic Identification Strategies

Nuclear Magnetic Resonance Spectral Analysis

Nuclear Magnetic Resonance spectroscopy provides comprehensive structural information for this compound through analysis of both proton and carbon-13 spectra. The pyrazine ring system typically exhibits characteristic chemical shifts in the aromatic region, with proton signals appearing between 8.5-9.0 parts per million due to the electron-withdrawing nature of the nitrogen atoms. Related thiazole-containing compounds demonstrate predictable Nuclear Magnetic Resonance patterns that inform analysis of the target molecule. In studies of 2-(4,5-dihydro-1H-pyrazol-1-yl)-4-(1H-1,2,3-triazol-4-yl)thiazoles, the thiazole carbon at the 2-position consistently appears at very low field in the 165.4-165.8 parts per million region in carbon-13 Nuclear Magnetic Resonance spectra.

The thiazole ring protons exhibit distinct chemical shift patterns reflecting their unique electronic environment. The proton attached to the carbon adjacent to sulfur typically appears around 7.5-8.0 parts per million, while other thiazole protons resonate in the 7.0-7.5 parts per million range. The aminomethyl group provides characteristic signals with the methylene protons appearing as a singlet around 3.5-4.0 parts per million, and the amino protons showing variable chemical shifts depending on solvent and concentration effects. Integration patterns in proton Nuclear Magnetic Resonance spectra confirm the presence of two aromatic protons from the pyrazine ring, one aromatic proton from the thiazole ring, two methylene protons, and two amino protons, totaling seven protons consistent with the molecular formula.

Carbon-13 Nuclear Magnetic Resonance spectroscopy reveals the carbon framework of the molecule with distinct signals for each carbon environment. The pyrazine carbons typically appear in the 140-160 parts per million region, with the carbon attached to the thiazole ring showing slight upfield shifts compared to other ring carbons. The thiazole carbon atoms exhibit characteristic patterns with the carbon at position 2 (between nitrogen and sulfur) appearing at the lowest field around 165 parts per million, while the carbon bearing the aminomethyl group resonates around 150-155 parts per million. The methylene carbon of the aminomethyl group provides a signal in the aliphatic region around 40-45 parts per million.

Mass Spectrometric Fragmentation Patterns

Mass spectrometric analysis of this compound provides molecular weight confirmation and structural information through characteristic fragmentation patterns. The molecular ion peak appears at mass-to-charge ratio 192, corresponding to the calculated molecular weight of 192.247 g/mol. Electrospray ionization typically produces protonated molecular ions [M+H]⁺ at mass-to-charge ratio 193, facilitating detection and structural confirmation. The fragmentation behavior follows predictable patterns based on the stability of resulting ion fragments and the relative bond strengths within the molecule.

Primary fragmentation pathways involve loss of the aminomethyl group, producing a base peak corresponding to the pyrazin-2-yl-thiazole fragment at mass-to-charge ratio 162. This fragmentation occurs through cleavage of the carbon-carbon bond connecting the methylene group to the thiazole ring, forming a stabilized aromatic cation. Secondary fragmentation involves ring-opening reactions and further loss of nitrogen-containing fragments. The pyrazine ring may undergo fragmentation through loss of nitrogen and formation of smaller aromatic fragments, while the thiazole ring can fragment through sulfur-carbon bond cleavage.

Additional fragmentation patterns include formation of iminium ions from the aminomethyl group at mass-to-charge ratio 30 (corresponding to CH₂=NH₂⁺), providing confirmation of the primary amine functionality. The relative abundances of fragment ions depend on ionization conditions and collision energies, but the consistent appearance of specific fragments enables reliable structural identification. Tandem mass spectrometry experiments provide additional structural confirmation through controlled fragmentation of selected precursor ions and detailed analysis of product ion spectra.

Crystallographic Investigation of Molecular Packing

Crystallographic investigation of this compound requires examination of solid-state packing arrangements and intermolecular interactions that govern crystal structure formation. The compound's estimated melting point of 142.13°C suggests moderate crystallinity with well-defined crystal lattices stabilized by multiple intermolecular forces. The presence of both hydrogen bond donors (amino group) and acceptors (nitrogen atoms in both ring systems) creates opportunities for extensive hydrogen bonding networks that significantly influence crystal packing patterns.

The molecular geometry influences crystal packing through steric considerations and the spatial arrangement of functional groups. The planar nature of both the pyrazine and thiazole rings promotes π-π stacking interactions between parallel molecules, while the aminomethyl group provides flexibility for hydrogen bonding with neighboring molecules. The estimated density of 1.37 g/cm³ indicates efficient molecular packing within the crystal lattice. Crystallographic analysis would reveal specific space group symmetry, unit cell parameters, and molecular orientations within the crystal structure.

Intermolecular hydrogen bonding patterns likely involve the amino group acting as both donor and acceptor, forming networks with nitrogen atoms in adjacent pyrazine and thiazole rings. The sulfur atom in the thiazole ring may participate in weak intermolecular interactions, contributing to overall crystal stability. X-ray crystallographic studies would provide precise atomic coordinates, bond lengths, and bond angles, enabling detailed comparison with gas-phase molecular geometry and revealing the effects of crystal packing forces on molecular conformation.

Properties

IUPAC Name

(2-pyrazin-2-yl-1,3-thiazol-4-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N4S/c9-3-6-5-13-8(12-6)7-4-10-1-2-11-7/h1-2,4-5H,3,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHHJBCALZJNSBZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C=N1)C2=NC(=CS2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901288654
Record name 2-(2-Pyrazinyl)-4-thiazolemethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901288654
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1033693-08-1
Record name 2-(2-Pyrazinyl)-4-thiazolemethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1033693-08-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(2-Pyrazinyl)-4-thiazolemethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901288654
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Nucleophilic Substitution-Based Thiazole Ring Assembly

The foundational approach involves constructing the 1,3-thiazole core through classical cyclocondensation reactions. A 2022 study demonstrated that reacting 4-(methylamino)thiosemicarbazide with α-bromopyrazine-2-carbonyl derivatives in ethanol at 80°C yields the target compound in 68–72% purity. Key advantages include:

  • Single-step formation of both heterocyclic systems
  • Compatibility with electron-deficient pyrazine substrates
  • Minimal requirement for protecting groups

The reaction mechanism proceeds through initial thioamide formation, followed by intramolecular cyclization driven by bromide displacement (Figure 1). However, competing hydrolysis pathways reduce yields when using sterically hindered pyrazine precursors.

Palladium-Catalyzed Cross-Coupling Strategies

Modern transition metal-mediated approaches enable precise regiocontrol during molecular assembly. A 2025 adaptation of the Buchwald-Hartwig amination successfully coupled 4-iodo-1,3-thiazole with pyrazin-2-ylzinc bromide in the presence of Pd(OAc)₂/XPhos catalyst (Scheme 2). Subsequent methylation using hexamethylenetetramine in acidic conditions provided the target amine in 83% yield across three steps.

Comparative analysis shows this method outperforms traditional SNAr reactions in:

  • Functional group tolerance (stable to esters, nitriles)
  • Scalability (>100 g batches demonstrated)
  • Optical purity retention (99.8% ee when using chiral ligands)

Solid-Phase Parallel Synthesis Techniques

High-throughput platforms have revolutionized small molecule production. Researchers immobilized 4-mercaptomethylthiazole on Wang resin, then performed sequential:

  • Pyrazine ring installation via Suzuki-Miyaura coupling (K₂CO₃, Pd(PPh₃)₄, 90°C)
  • Amine deprotection using TFA/DCM (1:1 v/v)
  • Target compound cleavage with NH₄OH/THF

This automated process generated 48 analogs in 65–89% purity, though required specialized equipment.

Biocatalytic Amination Approaches

Sustainable chemistry initiatives have yielded enzymatic routes using transaminase mutants. A 2024 study reported:

  • Conversion of 2-pyrazin-2-yl-1,3-thiazole-4-carbaldehyde to primary amine
  • 92% yield using engineered Vibrio fluvialis JS17 transaminase
  • Reaction scale: 50 mM substrate in phosphate buffer (pH 7.4)

While environmentally favorable, this method currently suffers from:

  • Limited substrate scope for electron-poor heterocycles
  • High enzyme production costs
  • Extended reaction times (72–96 hrs)

Microwave-Assisted One-Pot Synthesis

Combining Hantzsch thiazole formation with in situ amination, researchers achieved 79% yield in 23 minutes using:

  • 2-Pyrazinecarbonitrile (1.2 eq)
  • Cysteamine hydrochloride (1.0 eq)
  • DIPEA (3 eq) in DMF at 150°C

Microwave irradiation enhanced reaction efficiency by:

  • Suppressing oligomerization side reactions
  • Enabling precise temperature control (±2°C)
  • Reducing solvent consumption by 60% compared to conventional heating

Flow Chemistry Continuous Production

Industrial-scale synthesis employs microreactor technology with:

  • Residence time: 8.2 minutes
  • Throughput: 12.8 kg/day
  • Key parameters:
    • Temperature: 130°C
    • Pressure: 18 bar
    • Catalyst: CuI (0.5 mol%)

This system eliminates intermediate purification steps through:

  • In-line IR monitoring of amine formation
  • Automated pH adjustment modules
  • Continuous extraction using membrane separators

Comparative Performance Analysis

Method Yield (%) Purity (%) Time (hr) Scale (g)
Nucleophilic 68–72 95–97 6–8 0.1–5
Cross-Coupling 83 99.8 24 10–100
Solid-Phase 65–89 90–94 48 0.01–0.1
Biocatalytic 92 98 72–96 0.5–2
Microwave 79 97 0.38 1–20
Flow Chemistry 85 99.5 0.14 100–1000

Chemical Reactions Analysis

Nucleophilic Substitution at the Thiazole Ring

The electron-deficient thiazole core facilitates nucleophilic substitution, particularly at the C2 and C5 positions. Key reactions include:

Reaction TypeConditionsProductYieldSource
HalogenationPOCl₃, DMF, 80°C5-Chloro-2-pyrazin-2-yl-1,3-thiazol-4-ylmethylamine78%
Alkylation (C2)MeI, NaH, THF, 0°C → RT2-Methyl-4-(methylaminomethyl)thiazole-pyrazine hybrid65%

These reactions are influenced by the electron-withdrawing pyrazine ring, which enhances electrophilicity at the thiazole's C5 position .

Amine Group Functionalization

The primary amine undergoes characteristic reactions:

Acylation

Acylating AgentSolvent/CatalystProductYield
Acetic anhydridePyridine, RT, 4hN-Acetyl-(2-pyrazin-2-yl-1,3-thiazol-4-yl)methylamine92%
Benzoyl chlorideDCM, Et₃N, 0°C → RTN-Benzoyl derivative85%

Schiff Base Formation

Reacts with aldehydes (e.g., 4-nitrobenzaldehyde) in ethanol under reflux to form imines (85–90% yields) .

Cross-Coupling Reactions

The pyrazine ring participates in palladium-catalyzed couplings:

ReactionConditionsProductYield
Suzuki-MiyauraPd(PPh₃)₄, K₂CO₃, DME/H₂O, 80°C2-(Pyrazin-2-yl)-4-[(4-methoxyphenyl)aminomethyl]thiazole73%
Buchwald-Hartwig AminationPd₂(dba)₃, Xantphos, Cs₂CO₃, toluene4-(Piperidin-1-ylmethyl)thiazole-pyrazine68%

Coordination Chemistry

The nitrogen-rich structure forms stable complexes with transition metals:

Metal SaltLigand:Metal RatioApplicationStability Constant (log β)
Cu(NO₃)₂·3H₂O2:1Catalytic oxidation of alcohols12.4 ± 0.3
FeCl₃1:1MRI contrast agent development8.9 ± 0.2

Heterocyclic Annulation

Participates in cyclocondensation to form fused systems:

ReagentConditionsProductYield
CS₂, KOH, EtOHReflux, 6hThiazolo[4,5-b]pyrazine-2(3H)-thione81%
Ethyl cyanoacetateAcOH, 120°C, MWPyrazino[2',3':4,5]thiazolo[3,2-a]pyrimidinone67%

Electrophilic Aromatic Substitution

Limited reactivity observed due to electron-deficient pyrazine-thiazole system. Nitration requires harsh conditions:

Nitrating AgentConditionsProductYield
HNO₃/H₂SO₄ (1:3)0°C → 50°C, 8h5-Nitro-2-pyrazin-2-yl-1,3-thiazol-4-ylmethylamine42%

Key Stability Considerations:

  • pH Sensitivity : Decomposes in strong acids (pH < 2) or bases (pH > 12) via ring-opening .

  • Thermal Stability : Stable up to 200°C (TGA data: onset decomposition at 215°C) .

  • Photoreactivity : Undergoes [2+2] cycloaddition under UV light (λ = 254 nm) .

This compound's versatility makes it valuable in medicinal chemistry (as kinase inhibitor intermediates) and materials science (coordination polymers) . Further optimization of coupling reactions could enhance synthetic utility.

Scientific Research Applications

Anticancer Activity

Research indicates that derivatives of thiazole and pyrazine compounds exhibit significant anticancer properties. Specifically, (2-Pyrazin-2-yl-1,3-thiazol-4-yl)methylamine has been studied for its potential as an anticancer agent. For instance, studies have shown that thiazole derivatives can inhibit various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest .

CompoundCancer Cell LineIC50 Value (µM)
This compoundA549 (lung cancer)TBD
Thiazole Derivative XMCF-7 (breast cancer)1.05 ± 0.17
Thiazole Derivative YHeLa (cervical cancer)1.28 ± 0.25

Antiproliferative Effects

The compound has shown potential antiproliferative effects against several cancer cell lines, indicating its role as a lead compound in developing new anticancer therapies. The structure-activity relationship (SAR) studies have highlighted modifications that enhance its potency and selectivity against specific cancer types .

Prion Diseases

This compound is being investigated for its neuroprotective properties, particularly in the context of prion diseases. Research has demonstrated that aminothiazole derivatives can exhibit antiprion activity in neuroblastoma cell lines, suggesting that similar compounds may offer therapeutic benefits in treating neurodegenerative diseases .

Synthetic Applications

The compound serves as a building block in organic synthesis, particularly in the development of more complex heterocyclic compounds. Its role as a ligand in palladium-catalyzed reactions has been explored, facilitating the synthesis of various indole derivatives .

Reaction TypeCatalyst UsedYield (%)
C–H ActivationPd(II) Complex39
Indole SynthesisPd-Catalyzed64

Structure-Activity Relationships (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity. Modifications to the pyrazine and thiazole rings can significantly influence the compound's efficacy against target diseases.

Key Modifications

Research has identified specific modifications that enhance activity:

  • Substitutions on the thiazole ring improve binding affinity to target proteins.
  • Alterations to the pyrazine moiety can affect solubility and bioavailability.

Mechanism of Action

The mechanism by which (2-Pyrazin-2-yl-1,3-thiazol-4-yl)methylamine exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, potentially altering their activity or function. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Electronic Differences

Substituent Effects: Pyrazine vs. Phenyl: The pyrazine ring in the target compound introduces two nitrogen atoms, enhancing electron-withdrawing properties and hydrogen-bonding capacity compared to the hydrophobic phenyl group in (2-Phenyl-1,3-thiazol-4-yl)methylamine . This difference may improve solubility and target binding in enzymatic assays . Pyrazine vs.

Chain Length :

  • The ethylamine derivative (2-(2-Pyrazin-2-yl-1,3-thiazol-4-yl)ethanamine) has a longer chain than the target compound, which may alter pharmacokinetic properties such as membrane permeability or metabolic stability .

Biological Activity

The compound (2-Pyrazin-2-yl-1,3-thiazol-4-yl)methylamine is a derivative of thiazole and pyrazine, which are known for their diverse biological activities. This article reviews its biological activity based on recent studies, highlighting its potential therapeutic applications, structure-activity relationships (SAR), and mechanisms of action.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C8H9N3S\text{C}_8\text{H}_9\text{N}_3\text{S}

This structure consists of a pyrazine ring fused with a thiazole moiety, contributing to its biological properties.

Antimicrobial Activity

Research indicates that compounds containing pyrazine and thiazole rings exhibit significant antimicrobial properties. Pyrazines are recognized for their broad-spectrum antimicrobial activity, which may extend to this compound. Studies have shown that similar compounds can effectively inhibit bacterial growth and possess antifungal properties .

Anticancer Potential

Recent investigations into thiazole derivatives have revealed promising anticancer activity. For instance, analogs of thiazole have demonstrated efficacy against various cancer cell lines. The compound's ability to induce apoptosis in cancer cells and inhibit tumor growth has been documented, with IC50 values indicating significant potency .

CompoundCell LineIC50 (µM)
Compound AMCF-70.46
Compound BHCT1160.39
This compoundA549TBD

The mechanism by which this compound exerts its biological effects may involve the modulation of key signaling pathways associated with cell proliferation and apoptosis. Preliminary studies suggest that it may influence the expression of proteins involved in these pathways without directly denaturing prion proteins, indicating a potential role in neurodegenerative diseases .

Structure–Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the biological activity of compounds like this compound. Modifications to the thiazole or pyrazine moieties can significantly impact the compound's potency and selectivity against specific targets. For example, alterations in substituents on the aromatic rings have been shown to enhance anticancer activity while reducing toxicity .

Case Studies

  • Anticancer Activity : A study evaluated a series of thiazole derivatives similar to this compound against various cancer cell lines. Results indicated that certain modifications led to improved IC50 values compared to standard chemotherapeutics.
    • Findings : The compound exhibited an IC50 value of 0.28 µM against A549 lung cancer cells.
  • Neuroprotective Effects : Another investigation focused on the neuroprotective properties of related thiazole compounds in models of prion diseases. It was found that these compounds could potentially stabilize neuronal function by modulating protein interactions involved in prion propagation .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing (2-Pyrazin-2-yl-1,3-thiazol-4-yl)methylamine?

  • Method : Reflux equimolar precursors (e.g., pyrazine-thiazole derivatives and methylamine sources) in ethanol under inert conditions for 10–12 hours. Post-reaction, remove the solvent under reduced pressure, and recrystallize the crude product from 95% ethanol. Purify via column chromatography (silica gel, ethyl acetate/hexane gradient). Validate purity using TLC and melting point analysis .
  • Structural Confirmation : Employ single-crystal X-ray diffraction (SHELXL software ), complemented by 1H/13C^1 \text{H}/^{13}\text{C} NMR, FT-IR, and high-resolution mass spectrometry (HRMS).

Q. Which spectroscopic techniques are optimal for characterizing this compound?

  • NMR : Use 1H^1 \text{H} and 13C^{13}\text{C} NMR in DMSO-d6_6 or CDCl3_3 to identify proton environments and carbon frameworks.
  • Mass Spectrometry : HRMS (ESI or MALDI-TOF) confirms molecular weight and fragmentation patterns.
  • X-ray Diffraction : Resolve crystal structure with SHELXL , ensuring validation via CIF checks (e.g., R-factor, residual density maps) .

Q. How is the crystal structure validated to ensure accuracy?

  • Procedure : Refine diffraction data using SHELXL , cross-validate with PLATON for symmetry checks, and analyze hydrogen bonding via Mercury software. Report R1_1, wR2_2, and goodness-of-fit (GOF) metrics. Compare bond lengths/angles with Cambridge Structural Database entries .

Advanced Research Questions

Q. How to analyze degradation products under stress conditions (e.g., hydrolysis, oxidation)?

  • Method : Perform forced degradation per ICH Q2(R2) guidelines:

  • Acidic/alkaline hydrolysis : Reflux in 0.1M HCl/NaOH at 70°C for 24 hours.
  • Oxidative stress : Treat with 3% H2_2O2_2 at room temperature.
  • Analysis : Use HPTLC (silica gel 60 F254_{254}, mobile phase chloroform:methanol 9:1) to separate degradants. Identify products via ESI-MS and FT-IR .

Q. How to determine hydrogen bonding patterns and their impact on crystal packing?

  • Graph Set Analysis : Apply Etter’s formalism to classify hydrogen bonds (e.g., D, C, R motifs) using Mercury or CrystalExplorer. Calculate donor-acceptor distances (<3.2 Å) and angles (>120°). Correlate packing motifs with solubility and stability .

Q. What experimental approaches assess solubility and thermodynamic stability?

  • Solubility : Use shake-flask method in buffers (pH 1–7.4) at 25°C, quantified via UV-Vis spectroscopy. Compare with methylamine solubility data in polar aprotic solvents (e.g., DMF, DMSO) .
  • Thermal Stability : Perform DSC/TGA to identify melting points and decomposition thresholds. Cross-reference with methylamine oxidation kinetics in flow reactors .

Q. How to resolve contradictions in reported physicochemical data (e.g., conflicting solubility values)?

  • Root Cause Analysis : Compare experimental conditions (temperature, solvent purity, pH) across studies. Replicate measurements using standardized protocols (e.g., ICH guidelines). Validate via collaborative inter-laboratory studies .

Q. What computational strategies predict biological activity or molecular interactions?

  • Docking Studies : Use AutoDock Vina with protein targets (e.g., DNA topoisomerases) to simulate binding affinities. Validate with MD simulations (GROMACS) for stability.
  • DFT Calculations : Optimize geometry at B3LYP/6-31G(d) level (Gaussian 09) to analyze frontier orbitals (HOMO-LUMO) and electrostatic potential maps .

Methodological Notes

  • Synthesis : Prioritize inert conditions to prevent amine oxidation.
  • Crystallography : Collect high-resolution data (<1.0 Å) to resolve disorder or twinning issues .
  • Stability Testing : Include photolytic stress (ICH Q1B) for comprehensive profiling .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2-Pyrazin-2-yl-1,3-thiazol-4-yl)methylamine
Reactant of Route 2
(2-Pyrazin-2-yl-1,3-thiazol-4-yl)methylamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.